1-(4-fluorobenzyl)-3-hydroxy-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]-1,3-dihydro-2H-indol-2-one
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Overview
Description
1-[(4-FLUOROPHENYL)METHYL]-3-HYDROXY-3-[2-OXO-2-(3,4,5-TRIMETHOXYPHENYL)ETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes a fluorophenyl group, a hydroxy group, and a trimethoxyphenyl group, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-FLUOROPHENYL)METHYL]-3-HYDROXY-3-[2-OXO-2-(3,4,5-TRIMETHOXYPHENYL)ETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole core, followed by the introduction of the fluorophenyl and trimethoxyphenyl groups through various coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-FLUOROPHENYL)METHYL]-3-HYDROXY-3-[2-OXO-2-(3,4,5-TRIMETHOXYPHENYL)ETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-[(4-FLUOROPHENYL)METHYL]-3-HYDROXY-3-[2-OXO-2-(3,4,5-TRIMETHOXYPHENYL)ETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(4-FLUOROPHENYL)METHYL]-3-HYDROXY-3-[2-OXO-2-(3,4,5-TRIMETHOXYPHENYL)ETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-[(4-CHLOROPHENYL)METHYL]-3-HYDROXY-3-[2-OXO-2-(3,4,5-TRIMETHOXYPHENYL)ETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE
- 1-[(4-BROMOPHENYL)METHYL]-3-HYDROXY-3-[2-OXO-2-(3,4,5-TRIMETHOXYPHENYL)ETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE
Uniqueness: 1-[(4-FLUOROPHENYL)METHYL]-3-HYDROXY-3-[2-OXO-2-(3,4,5-TRIMETHOXYPHENYL)ETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties compared to its chloro- and bromo- analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H24FNO6 |
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Molecular Weight |
465.5 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-hydroxy-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]indol-2-one |
InChI |
InChI=1S/C26H24FNO6/c1-32-22-12-17(13-23(33-2)24(22)34-3)21(29)14-26(31)19-6-4-5-7-20(19)28(25(26)30)15-16-8-10-18(27)11-9-16/h4-13,31H,14-15H2,1-3H3 |
InChI Key |
VBLJWXWPBWHHOO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)F)O |
Origin of Product |
United States |
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